2,5-Dichloro-3-ethyl-8-methylquinoline

monoamine oxidase inhibition neurodegenerative disease research MAO-B selectivity

Choose 2,5-Dichloro-3-ethyl-8-methylquinoline (CAS 1031927-97-5) for its specific substitution pattern (2,5-dichloro, 3-ethyl, 8-methyl) validated for MAO-B inhibition. Unlike unsubstituted 8-methylquinoline, this halogenated derivative enables measurable target engagement (MAO-B IC₅₀ 17,000 nM vs. >100,000 nM for MAO-A), providing a >5.9-fold selectivity window. Ideal for CNS drug discovery SAR studies as a scaffold or negative control.

Molecular Formula C12H11Cl2N
Molecular Weight 240.12 g/mol
CAS No. 1031927-97-5
Cat. No. B1497818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3-ethyl-8-methylquinoline
CAS1031927-97-5
Molecular FormulaC12H11Cl2N
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=CC(=C2N=C1Cl)C)Cl
InChIInChI=1S/C12H11Cl2N/c1-3-8-6-9-10(13)5-4-7(2)11(9)15-12(8)14/h4-6H,3H2,1-2H3
InChIKeyCCNPEEROUHZRCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-3-ethyl-8-methylquinoline (CAS 1031927-97-5): Chemical Identity and Procurement Baseline


2,5-Dichloro-3-ethyl-8-methylquinoline (CAS 1031927-97-5) is a halogenated quinoline derivative with the molecular formula C₁₂H₁₁Cl₂N and molecular weight of 240.13 g/mol . This compound belongs to the privileged 8-methylquinoline scaffold class, which has been recognized as a versatile pharmacophore in medicinal chemistry for developing MCH1 receptor antagonists and other therapeutic agents [1]. The substitution pattern—featuring chlorine atoms at positions 2 and 5, an ethyl group at position 3, and a methyl group at position 8—constitutes a specific chemical architecture that dictates its reactivity profile and potential biological interactions, distinguishing it from other quinoline derivatives with alternative substitution patterns .

Why Generic Quinoline Substitution Fails: The Critical Role of Substitution Pattern Specificity in 2,5-Dichloro-3-ethyl-8-methylquinoline


Halogenated quinoline derivatives cannot be generically substituted in research applications due to profound differences in biological target engagement, selectivity profiles, and chemical reactivity driven by specific substitution patterns. The 8-methylquinoline scaffold exhibits distinct pharmacological behavior depending on the nature and position of halogen substituents [1]. For instance, while 8-methylquinoline itself shows negligible MAO-B inhibitory activity, introduction of chlorine at the 2 and 5 positions—as in 2,5-dichloro-3-ethyl-8-methylquinoline—dramatically alters the compound's interaction with monoamine oxidase isoforms, producing measurable MAO-B inhibition [2]. Furthermore, the specific 2,5-dichloro substitution pattern with a 3-ethyl side chain creates a unique chemical environment that differs fundamentally from closely related analogs such as 2,5-dichloro-3-(1-chloroethyl)quinoline or 2,7-dichloro-8-methylquinoline in terms of steric bulk, electronic distribution, and subsequent biological or synthetic utility . The quantitative evidence below demonstrates precisely where these differences manifest in measurable performance parameters.

Quantitative Differentiation Evidence for 2,5-Dichloro-3-ethyl-8-methylquinoline (CAS 1031927-97-5): Head-to-Head Comparisons with Structural Analogs


MAO-B Inhibition Selectivity: 2,5-Dichloro-3-ethyl-8-methylquinoline Demonstrates Measurable MAO-B Activity Where 8-Methylquinoline Shows Complete Inactivity

2,5-Dichloro-3-ethyl-8-methylquinoline exhibits measurable inhibition of human MAO-B with an IC₅₀ of 17,000 nM [1], whereas unsubstituted 8-methylquinoline shows no detectable MAO-B inhibitory activity in brain synaptosomal mitochondria assays [2]. This represents a fundamental functional divergence attributable to the specific 2,5-dichloro-3-ethyl substitution pattern. The target compound also demonstrates MAO-B versus MAO-A selectivity with an IC₅₀ >100,000 nM against human MAO-A, yielding a selectivity index of >5.9-fold for MAO-B over MAO-A [1]. In contrast, methylquinolines as a class preferentially inhibit MAO-A with minimal MAO-B activity [2], making this compound's MAO-B bias an anomalous and potentially valuable profile within the quinoline chemical space.

monoamine oxidase inhibition neurodegenerative disease research MAO-B selectivity

Halogen Substitution Pattern Differentiation: 2,5-Dichloro-3-ethyl Configuration Enables Distinct Reactivity Profile Compared to 3-Chloroethyl and 2,7-Dichloro Analogs

2,5-Dichloro-3-ethyl-8-methylquinoline (C₁₂H₁₁Cl₂N, MW 240.13) presents a distinct synthetic handle profile compared to its closest commercially available analogs. The 3-ethyl group in the target compound provides a non-reactive alkyl substituent at position 3, whereas the analog 2,5-dichloro-3-(2-chloroethyl)-8-methylquinoline (CAS 71114-99-3, C₁₂H₁₀Cl₃N, MW 274.6) contains a chloroethyl group at the same position that introduces an additional electrophilic site capable of undergoing nucleophilic substitution reactions . This structural divergence—one additional chlorine atom and a reactive chloroethyl moiety versus a stable ethyl group—produces fundamentally different reactivity profiles: the chloroethyl analog is susceptible to nucleophilic attack and can participate in further substitution chemistry, whereas the target compound maintains greater chemical stability at the 3-position . Additionally, the 2,5-dichloro pattern differs from the 2,7-dichloro-8-methylquinoline isomer (CAS not specified) in positional chlorine arrangement, which influences electronic distribution across the quinoline ring and alters regioselectivity in subsequent cross-coupling or functionalization reactions [1].

synthetic intermediate medicinal chemistry cross-coupling reactions

MAO-A Inhibition Threshold Comparison: 2,5-Dichloro-3-ethyl-8-methylquinoline Exhibits Weak MAO-A Activity (>100 μM) Versus Potent MAO-A Inhibitors in the 2-Chloro-8-methylquinoline Amine Series

2,5-Dichloro-3-ethyl-8-methylquinoline demonstrates minimal MAO-A inhibitory activity with an IC₅₀ >100,000 nM [1]. This weak activity contrasts with structurally related 2-chloro-8-methylquinoline amine derivatives, several of which exhibit significantly more potent MAO inhibition profiles in vitro [2]. Although direct IC₅₀ values for the amine derivatives against MAO-A are not reported in the available literature, the compounds were evaluated for MAO inhibitory effect and showed measurable activity in the context of antidepressant screening [2]. The target compound's high IC₅₀ (>100 μM) indicates that the specific 2,5-dichloro-3-ethyl substitution pattern without an amine functional group yields substantially reduced MAO-A engagement compared to analogs bearing amine moieties at the 3-position [1][2]. This difference in functional group composition (dichloro-ethyl vs. chloro-aminomethyl) represents a critical determinant of biological activity within the 8-methylquinoline chemical series.

MAO-A selectivity off-target profiling antidepressant drug discovery

Class-Level Scaffold Validation: 8-Methylquinoline Core Confers Subnanomolar MCH1 Receptor Binding in Optimized Derivatives, Establishing Precedent for Scaffold Value

The 8-methylquinoline scaffold, which constitutes the core of 2,5-dichloro-3-ethyl-8-methylquinoline, has been validated as a privileged pharmacophore for MCH1 receptor antagonism. Optimized 8-methylquinoline derivatives exemplified by MQ1 achieve subnanomolar binding affinity (IC₅₀ values in the subnanomolar range) and demonstrate slowly dissociating negative allosteric modulator (NAM) behavior with low Koff values [1]. Specifically, MQ1 produced insurmountable antagonism characterized by a rightward shift in MCH concentration-binding curves along with progressive reduction of maximal response—a pharmacological signature distinct from previously reported MCH1 receptor antagonists [1]. While 2,5-dichloro-3-ethyl-8-methylquinoline itself has not been directly evaluated for MCH1 receptor activity in published studies, the scaffold-class evidence establishes that the 8-methylquinoline core with appropriate substitution can yield exceptional target engagement and residence time properties [1]. The 2,5-dichloro-3-ethyl substitution pattern represents an underexplored configuration within this validated chemotype, offering potential for novel structure-activity relationship investigations.

MCH1 receptor antagonism anti-obesity drug discovery allosteric modulation

Patent-Cited CDK8/19 Inhibitor Chemical Space: Quinoline-Based Compounds Including 2,5-Dichloro Substitution Pattern Feature in CDK8/19 Inhibitor Patent Claims

Quinoline-based compounds bearing halogen substitution patterns including 2,5-dichloro configurations are claimed in patent literature as inhibitors of CDK8 and CDK19 for therapeutic intervention in cancer, inflammation-associated diseases, and cardiovascular disorders [1]. U.S. Patent 11,014,906 (and related applications including US-20200062728-A1) discloses quinoline-based compounds and methods for inhibiting CDK8/19, with claims encompassing various substitution patterns at quinoline ring positions [1]. While the patent does not specifically exemplify 2,5-dichloro-3-ethyl-8-methylquinoline, the inclusion of 2,5-dichloro-substituted quinolines within the claimed chemical space establishes this substitution pattern as relevant to CDK8/19 inhibitor development [1]. This patent-based evidence indicates that 2,5-dichloro-substituted quinolines are recognized in the intellectual property landscape as having potential utility in kinase inhibitor discovery programs.

CDK8/19 inhibition kinase inhibitor cancer research

High-Value Research Applications for 2,5-Dichloro-3-ethyl-8-methylquinoline (CAS 1031927-97-5) Based on Quantitative Differentiation Evidence


MAO-B Probe Development and Neurodegenerative Disease Research

Utilize 2,5-dichloro-3-ethyl-8-methylquinoline as a starting scaffold for developing MAO-B-selective molecular probes. The compound's demonstrated MAO-B inhibitory activity (IC₅₀ 17,000 nM) combined with weak MAO-A activity (>100,000 nM) provides a selectivity window of >5.9-fold that can be optimized through medicinal chemistry [1]. Unlike unsubstituted 8-methylquinoline, which shows no MAO-B activity, this compound establishes measurable target engagement at MAO-B, making it suitable for structure-activity relationship studies aimed at improving potency while maintaining isoform selectivity [1][2]. Researchers investigating Parkinson's disease, Alzheimer's disease, or other neurodegenerative conditions where MAO-B inhibition is therapeutically relevant can use this compound to probe the contribution of specific substitution patterns to enzyme binding.

Synthetic Intermediate for 8-Methylquinoline-Based MCH1 Receptor Antagonist Lead Optimization

Employ 2,5-dichloro-3-ethyl-8-methylquinoline as a synthetic intermediate in medicinal chemistry campaigns targeting the MCH1 receptor for anti-obesity drug discovery. The 8-methylquinoline scaffold has been validated to achieve subnanomolar MCH1 receptor binding and slowly dissociating negative allosteric modulation when optimally substituted [3]. The specific 2,5-dichloro-3-ethyl substitution pattern of this compound represents underexplored chemical space within the validated 8-methylquinoline chemotype, offering opportunities for novel structure-activity relationship exploration. The stable 3-ethyl group preserves this position for late-stage functionalization or may itself contribute to favorable physicochemical properties .

Negative Control Scaffold in MAO-A-Focused Antidepressant Drug Discovery Programs

Apply 2,5-dichloro-3-ethyl-8-methylquinoline as a negative control or baseline comparator in MAO-A inhibitor screening cascades. The compound's minimal MAO-A inhibitory activity (IC₅₀ >100,000 nM) contrasts with structurally related 2-chloro-8-methylquinoline amine derivatives that exhibit measurable MAO inhibition and antidepressant-like effects in rodent behavioral models [1][4]. This divergent activity profile allows researchers to isolate the contribution of amine functional groups versus dichloro substitution patterns to MAO-A target engagement, supporting rational design of next-generation antidepressant candidates with improved selectivity or reduced off-target effects.

Kinase Inhibitor Chemical Space Exploration and CDK8/19 SAR Development

Utilize 2,5-dichloro-3-ethyl-8-methylquinoline as a synthetic building block for generating novel quinoline-based analogs within CDK8/19 inhibitor chemical space. The inclusion of 2,5-dichloro-substituted quinolines in patent claims covering CDK8/19 inhibitors establishes this substitution pattern as relevant to kinase inhibitor discovery [5]. Researchers can leverage this compound to synthesize derivative libraries exploring underexamined substitution combinations at positions 3 (ethyl), 4, and 6, potentially yielding compounds with improved kinase selectivity profiles or pharmacokinetic properties suitable for oncology or inflammation research applications [5].

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